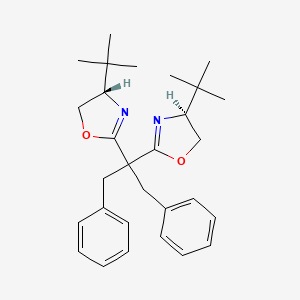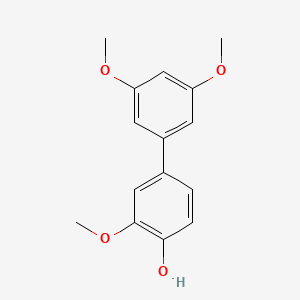![molecular formula C27H29Br2N3 B6319274 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine CAS No. 420119-96-6](/img/structure/B6319274.png)
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine is a complex organic compound that features a pyridine core substituted with two imino groups, each bonded to a 3-bromo-2,4,6-trimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine typically involves the reaction of 2,6-diacetylpyridine with 3-bromo-2,4,6-trimethylaniline under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imino bonds. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles.
Oxidation and Reduction: The imino groups can be reduced to amines or oxidized to nitriles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
Substitution: Products include derivatives where the bromine atoms are replaced by other functional groups.
Oxidation: Products include nitriles or other oxidized forms of the imino groups.
Reduction: Products include amines derived from the reduction of the imino groups.
科学研究应用
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and catalysts.
作用机制
The mechanism of action of 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine largely depends on its role in specific applications. As a ligand, it coordinates with metal centers through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles or biological processes, depending on the nature of the metal and the specific reaction conditions.
相似化合物的比较
Similar Compounds
- 2,6-Bis(bromomethyl)pyridine
- 2,6-Dibromopyridine
- 2,6-Bis(benzyloxy)-3-bromopyridine
Uniqueness
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine is unique due to its specific substitution pattern and the presence of both imino and bromo groups. This combination of functional groups allows for diverse reactivity and the formation of a wide range of derivatives, making it a versatile compound in synthetic chemistry and material science.
属性
IUPAC Name |
N-(3-bromo-2,4,6-trimethylphenyl)-1-[6-[N-(3-bromo-2,4,6-trimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Br2N3/c1-14-12-16(3)26(18(5)24(14)28)30-20(7)22-10-9-11-23(32-22)21(8)31-27-17(4)13-15(2)25(29)19(27)6/h9-13H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUATHKUBCGLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N=C(C)C2=NC(=CC=C2)C(=NC3=C(C(=C(C=C3C)C)Br)C)C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
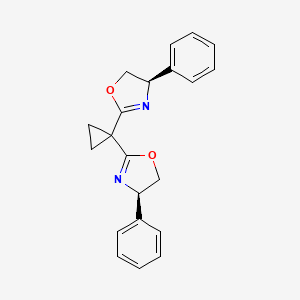
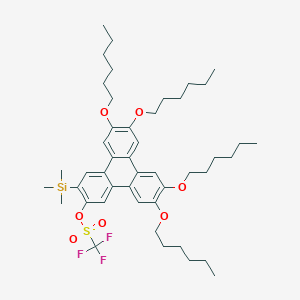
![tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)
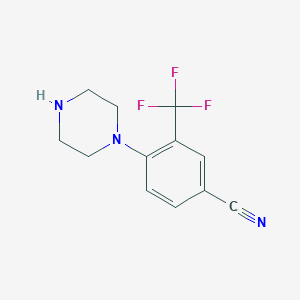
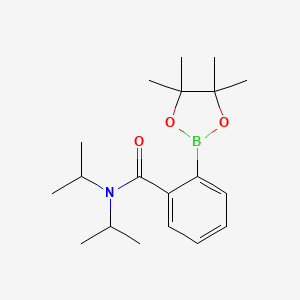
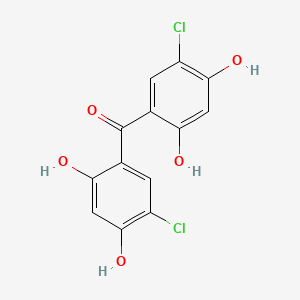

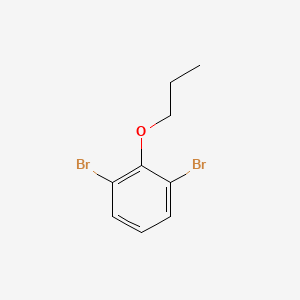
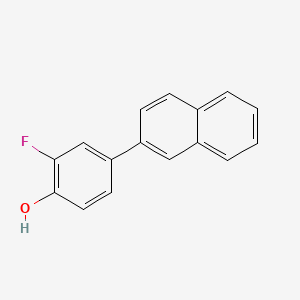
![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)
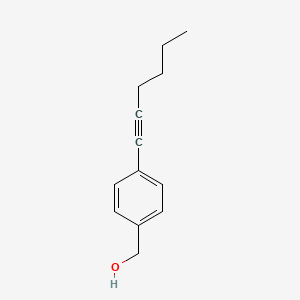
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine](/img/structure/B6319259.png)
